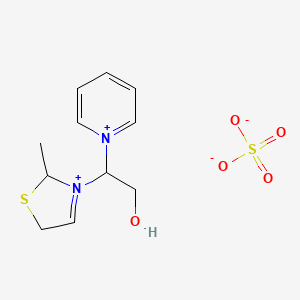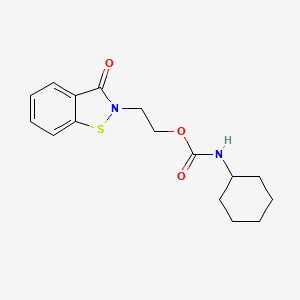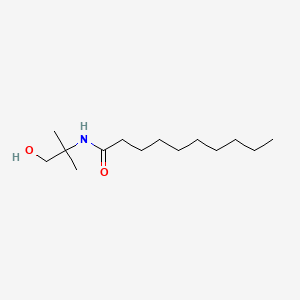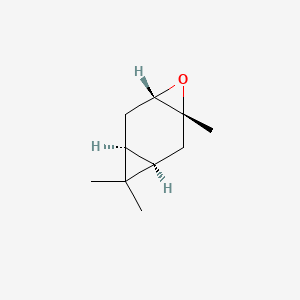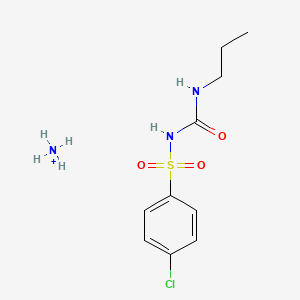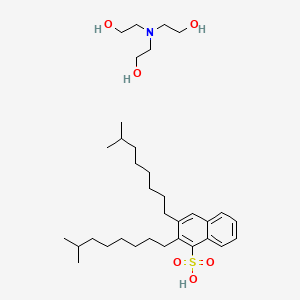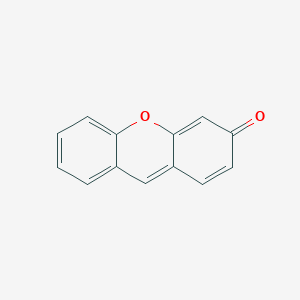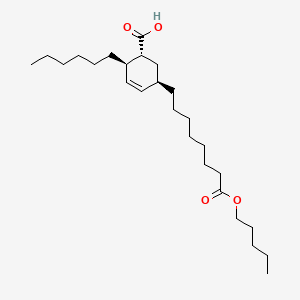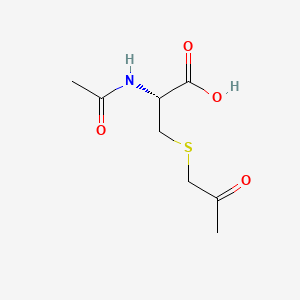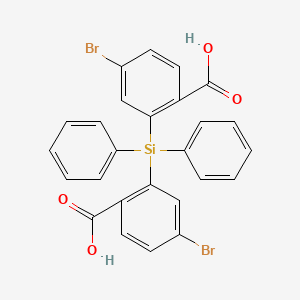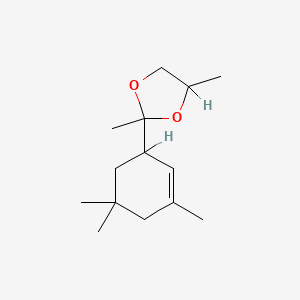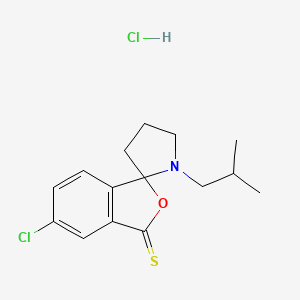
Spiro(benzo(c)thiophene-1(3H),2'-pyrrolidin)-3-one, 5-chloro-1'-(2-methylpropyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a benzo©thiophene and a pyrrolidinone ring, with additional substituents including a chlorine atom and an isobutyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzo©thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzo©thiophene derivative with a suitable pyrrolidinone precursor under controlled conditions.
Substitution Reactions: Chlorination and alkylation reactions are carried out to introduce the chlorine atom and the isobutyl group, respectively.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo©thiophene ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents (e.g., chlorine gas) and alkylating agents (e.g., alkyl halides) for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Biological Probes: Used in studies to understand biological pathways.
Medicine
Pharmaceuticals: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and substituents contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one: Without the chlorine and isobutyl substituents.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-: Lacking the isobutyl group.
Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 1’-(2-methylpropyl)-: Without the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the isobutyl group in Spiro(benzo©thiophene-1(3H),2’-pyrrolidin)-3-one, 5-chloro-1’-(2-methylpropyl)-, hydrochloride enhances its chemical reactivity and biological activity compared to its analogs. These substituents may improve its binding affinity, solubility, and overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
83962-51-0 |
|---|---|
Molekularformel |
C15H19Cl2NOS |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
6-chloro-1'-(2-methylpropyl)spiro[2-benzofuran-3,2'-pyrrolidine]-1-thione;hydrochloride |
InChI |
InChI=1S/C15H18ClNOS.ClH/c1-10(2)9-17-7-3-6-15(17)13-5-4-11(16)8-12(13)14(19)18-15;/h4-5,8,10H,3,6-7,9H2,1-2H3;1H |
InChI-Schlüssel |
RULSYIKJVKCSCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCCC12C3=C(C=C(C=C3)Cl)C(=S)O2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


